1-(Pyridin-2-yl)piperidin-4-ol

Descripción

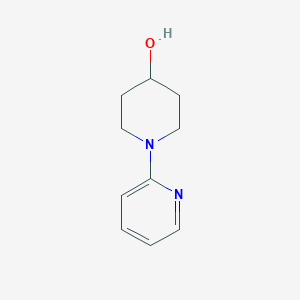

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-pyridin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-9-4-7-12(8-5-9)10-3-1-2-6-11-10/h1-3,6,9,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNPUVAHPJTRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442376 | |

| Record name | 1-(pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199117-78-7 | |

| Record name | 1-(pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes to 1 Pyridin 2 Yl Piperidin 4 Ol

Established Synthetic Pathways for 1-(Pyridin-2-yl)piperidin-4-ol

The synthesis of this compound is predominantly achieved through well-documented pathways that can be categorized into multi-step sequences and more streamlined one-pot strategies.

Multi-Step Synthesis Approaches

Multi-step syntheses are common for this class of compounds, often involving the coupling of a pyridine (B92270) ring with a pre-formed piperidine (B6355638) ring. A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a 2-halopyridine, such as 2-chloropyridine or 2-fluoropyridine, with piperidin-4-ol.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature is critical for achieving high yields and minimizing side reactions. High-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction.

Another established multi-step route involves the hydrogenation of a pyridine precursor. dtic.mil This method starts with a pyridine derivative that is subsequently reduced to the corresponding piperidine. nih.gov For instance, a suitably protected 4-hydroxypyridine can be coupled with another pyridine moiety before the catalytic hydrogenation of one of the pyridine rings. dtic.milnih.gov

Table 1: Comparison of Multi-Step Synthetic Routes

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Piperidin-4-ol | Nucleophilic Aromatic Substitution (SNAr) | K2CO3, Dioxane, 105 °C | mdpi.com |

| 2-Fluoropyridine | Piperidin-4-ol | Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., Et3N), DMSO, Heat | nih.gov |

| Substituted Pyridinium Salt | Hydrogen (H2) | Catalytic Hydrogenation | Pd/C or Rh/C catalyst, High pressure | researchgate.net |

One-Pot Synthetic Strategies

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed for piperidine derivatives. mdpi.com These methods combine multiple reaction steps into a single procedure without isolating intermediates. For N-substituted piperidines, a one-pot approach can involve the tandem reaction of an amine, an aldehyde, and a dienophile. While specific one-pot syntheses targeting this compound are less commonly detailed, the principles are drawn from broader methodologies for creating substituted piperidines. nih.govnih.gov One such general approach integrates amide activation, reduction, and intramolecular nucleophilic substitution in a single reaction vessel, offering a mild and metal-free alternative. mdpi.com

Novel Synthetic Approaches and Innovations

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing piperidine-containing compounds. news-medical.net

Catalytic Methods in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, and the formation of the C-N bond in this compound is no exception. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for this transformation. This reaction would involve coupling 2-halopyridine with piperidin-4-ol using a palladium catalyst and a suitable phosphine ligand. This method often proceeds under milder conditions and with higher functional group tolerance compared to traditional SNAr reactions.

Recent advancements have also highlighted the use of nickel electrocatalysis in radical cross-coupling reactions to form C-C bonds on the piperidine ring, which can then be converted to the target molecule. news-medical.netchemistryviews.org Furthermore, iridium-catalyzed asymmetric hydrogenation of substituted pyridines offers a pathway to chiral piperidine derivatives, which could be adapted for this synthesis. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unife.it In the context of synthesizing this compound, this involves several considerations:

Use of Greener Solvents: Replacing traditional solvents like DMF and NMP with more environmentally benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran. peptide.com

Catalytic Reactions: Employing catalysts reduces the need for stoichiometric reagents, thereby minimizing waste. nih.gov

Atom Economy: Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of starting material atoms into the final product. researchgate.net

Biocatalysis: A novel approach involves using enzymes for specific transformations. news-medical.net For instance, enzymes like proline hydroxylases can selectively introduce hydroxyl groups onto piperidine rings, potentially streamlining the synthesis of derivatives like the target compound. chemistryviews.org This biocatalytic C-H oxidation can simplify multi-step processes into fewer, more efficient steps. news-medical.netchemistryviews.org

Optimization of Reaction Conditions for this compound Production

Optimizing reaction conditions is essential for maximizing yield, minimizing impurities, and ensuring scalability. For the common SNAr synthesis of this compound, several parameters are typically investigated.

Table 2: Optimization of Reaction Conditions for SNAr Synthesis

| Parameter | Variation | Observation | Optimal Condition (Example) |

|---|---|---|---|

| Base | K2CO3, Cs2CO3, Et3N, DBU | Stronger, non-nucleophilic bases often improve reaction rates and yields. Cesium carbonate is highly effective but more expensive. | K3PO4 or Cs2CO3 |

| Solvent | Toluene, Dioxane, DMF, DMSO | Polar aprotic solvents (DMF, DMSO) generally lead to faster reactions due to better stabilization of the charged intermediate (Meisenheimer complex). | Dioxane or DMF |

| Temperature | 80 °C, 100 °C, 120 °C, Reflux | Higher temperatures increase the reaction rate, but can also lead to decomposition or side products. | 100-110 °C |

| Catalyst (for coupling) | None, Pd(OAc)2, Pd2(dba)3 | For Buchwald-Hartwig type reactions, the choice of palladium precursor and ligand is critical for catalytic efficiency. | Pd(OAc)2 with a suitable ligand like XantPhos |

Studies often show that a combination of a moderately strong base like potassium phosphate in a high-boiling solvent such as dioxane at elevated temperatures provides a good balance between reaction time and yield for the SNAr pathway. mdpi.com In catalytic approaches, screening different ligands and catalyst loadings is crucial to achieve optimal performance.

Purification Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. The most common purification techniques employed are column chromatography and recrystallization.

Column Chromatography:

This technique is highly effective for separating the desired product from impurities with different polarities. The crude product is dissolved in a minimum amount of a suitable solvent and loaded onto a silica (B1680970) gel column. A solvent system, known as the eluent, is then passed through the column to separate the components.

The choice of eluent is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent and a polar solvent, with the polarity of the mixture being gradually increased. For this compound, typical solvent systems include mixtures of ethyl acetate (B1210297) and petroleum ether or dichloromethane and methanol (B129727).

| Eluent System | Ratio (v/v) | Purpose |

| Ethyl Acetate / Petroleum Ether | 1:4 to 1:1 | For initial separation of non-polar impurities. |

| Dichloromethane / Methanol | 40:1 to 20:1 | For eluting the product with moderate polarity. |

Recrystallization:

Recrystallization is another powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent.

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, suitable recrystallization solvents include ethanol, methanol, or a mixture of benzene and petroleum ether. beilstein-journals.org

| Solvent | Procedure | Outcome |

| Ethanol | Dissolve in hot ethanol, followed by slow cooling. | Yields pure crystalline solid. |

| Methanol | Similar to the procedure with ethanol. | Effective for removing polar impurities. |

| Benzene / Petroleum Ether | Dissolve in a hot mixture, then cool. | Good for removing non-polar impurities. |

Advanced Spectroscopic and Structural Elucidation of 1 Pyridin 2 Yl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(Pyridin-2-yl)piperidin-4-ol

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the pyridine (B92270) and piperidine (B6355638) rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum is characterized by signals attributable to the pyridine moiety. The proton at the 6-position of the pyridine ring typically appears as a doublet of doublets at approximately 8.10-8.15 ppm. The proton at the 4-position resonates as a triplet of doublets around 7.50-7.55 ppm, while the protons at the 3 and 5-positions present as a doublet and a triplet, respectively, in the range of 6.60-6.70 ppm.

In the aliphatic region, the piperidine ring protons are observed. A multiplet corresponding to the proton attached to the carbon bearing the hydroxyl group (H-4) is expected around 3.80-3.90 ppm. The axial and equatorial protons at the 2 and 6-positions, adjacent to the nitrogen atom, give rise to multiplets in the regions of 4.05-4.15 ppm and 3.10-3.20 ppm, respectively. The protons at the 3 and 5-positions appear as multiplets around 1.95-2.05 ppm (axial) and 1.60-1.70 ppm (equatorial). The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be solvent-dependent.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' (Pyridine) | 8.12 | dd | 4.8, 1.5 |

| H-4' (Pyridine) | 7.52 | td | 7.8, 1.8 |

| H-3' (Pyridine) | 6.68 | d | 8.4 |

| H-5' (Pyridine) | 6.63 | t | 6.6 |

| H-2ax, H-6ax (Piperidine) | 4.10 | m | - |

| H-4 (Piperidine) | 3.85 | m | - |

| H-2eq, H-6eq (Piperidine) | 3.15 | m | - |

| H-3ax, H-5ax (Piperidine) | 2.00 | m | - |

| H-3eq, H-5eq (Piperidine) | 1.65 | m | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the pyridine carbons show signals in the aromatic region. The carbon atom C-2', bonded to the piperidine nitrogen, is typically observed around 159.0 ppm. The other pyridine carbons, C-6', C-4', C-3', and C-5', resonate at approximately 148.0, 137.5, 113.0, and 106.5 ppm, respectively.

The piperidine carbons appear in the aliphatic region. The carbon bearing the hydroxyl group (C-4) is found at approximately 67.0 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) resonate around 46.5 ppm, while the C-3 and C-5 carbons are observed at a more upfield position, around 34.0 ppm.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | 159.0 |

| C-6' (Pyridine) | 148.0 |

| C-4' (Pyridine) | 137.5 |

| C-3' (Pyridine) | 113.0 |

| C-5' (Pyridine) | 106.5 |

| C-4 (Piperidine) | 67.0 |

| C-2, C-6 (Piperidine) | 46.5 |

| C-3, C-5 (Piperidine) | 34.0 |

Two-dimensional NMR techniques are instrumental in assigning the proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, the H-4 proton of the piperidine ring would show correlations with the protons at C-3 and C-5. Similarly, correlations would be observed between the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, by showing a cross-peak between the proton signal at ~3.85 ppm and the carbon signal at ~67.0 ppm, confirming the H-4/C-4 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. For example, the protons on the piperidine ring at C-2 and C-6 would show a correlation to the C-2' carbon of the pyridine ring, confirming the point of attachment.

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₉H₁₃N₃O, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 180.1131. The experimentally determined mass from HRMS analysis would be expected to be in close agreement with this theoretical value, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the protonated molecular ion) to generate product ions. The analysis of these fragments provides valuable information about the molecule's structure.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are powerful techniques to identify the functional groups and vibrational modes within a molecule. For this compound, the spectra would be a composite of the vibrations from the pyridine ring, the piperidine ring, and the hydroxyl group.

Key expected vibrational modes would include:

O-H stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretches: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would be observed just below 3000 cm⁻¹.

C=N and C=C stretches: The pyridine ring would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N stretch: The stretching vibration of the bond between the pyridine ring and the piperidine nitrogen would be expected in the 1200-1350 cm⁻¹ region.

C-O stretch: The C-O stretching of the secondary alcohol would likely appear in the 1000-1200 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data, especially for the vibrations of the pyridine and piperidine ring systems.

Interactive Data Table: Expected IR and Raman Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | IR |

| Pyridine Ring | Aromatic C-H Stretch | >3000 | IR, Raman |

| Piperidine Ring | Aliphatic C-H Stretch | <3000 | IR, Raman |

| Pyridine Ring | C=N, C=C Stretch | 1400-1600 | IR, Raman |

| Pyridinyl-Piperidine | C-N Stretch | 1200-1350 | IR |

| Secondary Alcohol | C-O Stretch | 1000-1200 | IR |

X-ray Crystallography and Solid-State Structure of this compound

Based on studies of similar piperidine-containing compounds, the piperidine ring is expected to adopt a chair conformation, which is its most stable arrangement. The substituents on the piperidine ring—the pyridin-2-yl group at the nitrogen (N1) and the hydroxyl group at the C4 position—could be in either axial or equatorial positions. The preferred conformation would be the one that minimizes steric hindrance. Typically, larger substituents favor the equatorial position.

In the solid state, intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring would likely play a significant role in the crystal packing.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/Information |

| Crystal System | To be determined by experiment |

| Space Group | To be determined by experiment |

| Piperidine Ring Conformation | Likely Chair |

| Substituent Orientation | Pyridin-2-yl and Hydroxyl groups likely equatorial |

| Key Bond Lengths (Å) | C-C (piperidine) ~1.52-1.54, C-N (piperidine) ~1.47, C-O ~1.43 |

| Key Bond Angles (°) | C-N-C (piperidine) ~112°, C-C-C (piperidine) ~111° |

| Intermolecular Interactions | Hydrogen bonding expected |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization (if applicable)

This compound is an achiral molecule as it possesses a plane of symmetry passing through the N1 and C4 atoms of the piperidine ring. Therefore, it will not exhibit any chiroptical activity, and techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are not applicable for its stereochemical characterization. These techniques are used to study chiral molecules, which can exist as non-superimposable mirror images (enantiomers).

Reactivity, Derivatization, and Analog Synthesis of 1 Pyridin 2 Yl Piperidin 4 Ol

Functional Group Transformations on 1-(Pyridin-2-yl)piperidin-4-ol

The reactivity of this compound is dictated by its three key functional moieties: the secondary alcohol, the tertiary amine within the piperidine (B6355638) ring, and the aromatic pyridine (B92270) ring. Each of these sites can be selectively targeted to generate a diverse array of derivatives.

Reactions at the Hydroxyl Group

The secondary hydroxyl group on the piperidine ring is a primary site for functionalization. Typical reactions include oxidation and esterification.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-(Pyridin-2-yl)piperidin-4-one. This transformation is a common strategy in the synthesis of analogs, as the resulting ketone can undergo further reactions. For instance, in the analog 1-(5-Bromopyridin-2-yl)piperidin-4-ol, the hydroxyl group can be oxidized to a ketone, which alters the molecule's hydrogen bonding capacity and opens avenues for further derivatization at the carbonyl center. vulcanchem.com

Esterification and Etherification: The hydroxyl group can undergo esterification with acyl chlorides or anhydrides, and etherification with alkyl halides. These reactions are fundamental in modifying the lipophilicity and other physicochemical properties of the molecule. For example, in related piperidine derivatives, O-alkylation has been achieved under biphasic conditions using a phase-transfer catalyst.

Reactions Involving the Piperidine Nitrogen

The tertiary amine of the piperidine ring is nucleophilic and can participate in several important reactions, including alkylation and acylation.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. This reaction introduces a variety of substituents at the nitrogen atom, further diversifying the molecular structure. For instance, the synthesis of related piperidine derivatives often involves the direct alkylation of the piperidine nitrogen with substituted benzyl (B1604629) halides in the presence of a base like potassium carbonate.

N-Acylation: Acylation of the piperidine nitrogen can be accomplished using acyl chlorides or anhydrides. This reaction is useful for introducing amide functionalities, which can significantly alter the biological properties of the molecule.

Reactions on the Pyridine Moiety

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups.

Nucleophilic Aromatic Substitution: The pyridine ring of this compound itself is not highly activated for nucleophilic attack. However, the introduction of a good leaving group, such as a halogen, at positions ortho or para to the ring nitrogen significantly facilitates substitution. For example, in the analog 1-(5-Bromopyridin-2-yl)piperidin-4-ol, the bromine atom serves as a site for nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions. vulcanchem.com This allows for the introduction of a wide range of substituents onto the pyridine ring. The synthesis of 1-(pyrimidin-2-yl)piperidin-3-ol, a related compound, involves the N-arylation of piperidin-3-ol with 2-chloropyrimidine, where the piperidine nitrogen acts as a nucleophile attacking the electrophilic pyrimidine (B1678525) ring.

Synthesis of Structurally Related Analogs of this compound

A variety of structurally related analogs of this compound have been synthesized, primarily for applications in medicinal chemistry. These syntheses often involve the modification of the pyridine ring, the piperidine ring, or both.

One common synthetic route to analogs involves the reaction of a substituted pyridine with a piperidine derivative. For example, the synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol can be achieved through the nucleophilic aromatic substitution of 2-chloro-5-bromopyridine with piperidin-4-ol under basic conditions. vulcanchem.com Similarly, analogs with different substituents on the pyridine ring can be prepared using appropriately substituted pyridine precursors.

Another approach involves the modification of a pre-formed 1-(pyridin-2-yl)piperidine scaffold. For instance, the hydroxyl group of this compound can be oxidized to the corresponding ketone, which can then be used as a starting material for the synthesis of further analogs.

The following table provides examples of structurally related analogs and their synthetic precursors.

| Analog | Synthetic Precursors |

| 1-(5-Bromopyridin-2-yl)piperidin-4-ol | 2-Chloro-5-bromopyridine and piperidin-4-ol vulcanchem.com |

| 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol | Thiazolo[5,4-b]pyridine scaffold and a piperidine derivative vulcanchem.com |

| 1-(Pyrimidin-2-yl)piperidin-3-ol | Piperidin-3-ol and 2-halopyrimidine |

| 1-(Pyridin-4-ylmethyl)piperidin-4-ol | 4-(Chloromethyl)pyridine and piperidin-4-ol |

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the mechanisms of the fundamental reactions involving its functional groups are well-established in organic chemistry.

The nucleophilic substitution on the pyridine ring, when activated, proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. The rate of this reaction is influenced by the nature of the leaving group and the substituents on the pyridine ring.

The oxidation of the secondary alcohol to a ketone typically proceeds via mechanisms dependent on the oxidizing agent used. For example, with chromate-based reagents, the reaction involves the formation of a chromate (B82759) ester followed by an elimination step.

Mechanistic studies on related piperidine systems have provided insights into their reactivity. For instance, copper-catalyzed intramolecular C-H amination has been studied for the synthesis of piperidines, with a proposed catalytic cycle involving Cu(I)/Cu(II) species.

Stereochemical Aspects in the Synthesis and Reactivity of this compound

The synthesis of this compound and its derivatives can lead to the formation of stereoisomers, particularly when chiral centers are introduced or when existing stereocenters influence the outcome of a reaction.

The piperidine ring in this compound can exist in different conformations, with the chair conformation being the most stable. The hydroxyl group at the 4-position can be in either an axial or equatorial position, leading to cis and trans isomers relative to the substituent at the 1-position. The stereochemistry of the hydroxyl group can influence the reactivity of the molecule and the stereochemical outcome of subsequent reactions.

Stereocontrolled synthesis of piperidine derivatives is an active area of research. mdpi.com For example, the stereoselective reduction of a ketone precursor can be used to control the stereochemistry of the hydroxyl group in the final product. Additionally, the use of chiral catalysts or auxiliaries can be employed to achieve high levels of enantioselectivity in the synthesis of chiral piperidine derivatives.

The stereochemistry of the starting materials and the reaction conditions play a crucial role in determining the stereochemical outcome of the synthesis of analogs. For instance, in the synthesis of some piperidine alkaloids, intramolecular reductive amination has been used as a key step to establish the desired stereochemistry of the piperidine ring.

Computational Chemistry and Molecular Modeling of 1 Pyridin 2 Yl Piperidin 4 Ol

Quantum Chemical Calculations on 1-(Pyridin-2-yl)piperidin-4-ol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. acs.org For a molecule like this compound, these calculations can predict its three-dimensional structure, electronic distribution, and spectroscopic characteristics with high accuracy. researchgate.net

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. DFT calculations are used to determine the distribution of electron density and to map the molecular electrostatic potential (MEP). The MEP identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding how the molecule will interact with biological targets. In analogous compounds like 1-(pyridin-2-yl amino)methyl napthalene-2-ol, MEP analysis has been used to identify potential sites for electrophilic and nucleophilic attacks. researchgate.net

Furthermore, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For the related compound 1-(pyrazin-2-yl) piperidin-2-ol, DFT calculations have been used to determine these electronic properties. slideshare.net

A hypothetical table of calculated electronic properties for this compound, based on typical results for similar structures, is presented below.

Table 1: Predicted Electronic Properties This table is illustrative, based on typical computational results for analogous structures.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.9 D | Influences solubility and intermolecular forces|

The piperidine (B6355638) ring in this compound can adopt several conformations, with the chair form being the most stable. The orientation of the hydroxyl group at the C-4 position (axial vs. equatorial) significantly influences the molecule's shape, stability, and how it can bind to a receptor. Computational studies on similar piperidine-containing structures have shown that the chair conformation is predominant. For instance, in a related pyrimidine (B1678525) derivative, computational analysis revealed that an axial orientation of a hydroxyl group was favored due to stabilizing intramolecular hydrogen bonding.

A potential energy surface (PES) scan can be performed computationally to identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the range of shapes it can adopt in different environments.

Table 2: Relative Energies of Potential Conformers This table is illustrative, showing a hypothetical conformational analysis.

| Conformer | Hydroxyl Position | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | 75 |

| Chair 2 | Axial | 0.65 | 24 |

| Twist-Boat | - | 5.50 | <1 |

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, the vibrational modes of the molecule can be accurately assigned. This process validates the calculated molecular structure. Studies on analogous compounds such as 1-(pyrazin-2-yl) piperidin-2-ol and other piperidine derivatives have successfully used DFT to interpret their IR and Raman spectra. researchgate.netresearchgate.net The calculations help assign specific stretching and bending vibrations to functional groups like the O-H of the alcohol, the C-N of the piperidine, and the C=C/C=N bonds of the pyridine (B92270) ring. physchemres.org

Table 3: Predicted vs. Experimental Vibrational Frequencies This table is illustrative, based on data from analogous piperidine compounds. researchgate.netphyschemres.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3450 | 3445 |

| Aromatic C-H Stretch | 3055 | 3050 |

| Aliphatic C-H Stretch | 2940 | 2935 |

| C=N Stretch (Pyridine) | 1595 | 1590 |

| C-O Stretch | 1080 | 1075 |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational dynamics and interactions of this compound. Simulations can be run in various environments, such as in a vacuum, in an aqueous solution (water), or in the presence of a biological target like a protein.

When simulated in water, MD can reveal how the molecule interacts with solvent molecules, its solubility characteristics, and its conformational preferences in a physiological environment. For drug-like molecules, MD simulations are crucial for studying the stability of a ligand when bound to a protein's active site. For example, MD simulations of a complex involving a related ligand, [1-(pyridin-2-yl)cyclopentyl]methanol, bound to the SARS-CoV-2 main protease, revealed key interactions and the stability of the ligand in the binding pocket. researchgate.net Such simulations can highlight crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, information that is invaluable for drug design.

Docking Studies and Ligand-Protein Interactions of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. acs.org For this compound, docking studies can screen potential biological targets and elucidate the specific interactions that govern its binding affinity.

The docking process involves placing the ligand into the binding site of a target protein and scoring the different poses based on their binding energy. The results can identify key amino acid residues that interact with the ligand. The hydroxyl group of the piperidinol ring and the nitrogen atom of the pyridine ring are expected to be key sites for hydrogen bonding. Docking studies on similar molecules have identified interactions with key residues in various targets. researchgate.net For instance, research on piperidine derivatives has shown their potential to bind to enzymes, receptors, and transport systems.

Table 4: Hypothetical Docking Results with a Kinase Target This table is illustrative, showing potential interactions identified through docking.

| Functional Group of Ligand | Interacting Amino Acid | Interaction Type |

|---|---|---|

| Pyridine Nitrogen | Asp164 | Hydrogen Bond |

| Hydroxyl Group (OH) | Glu91 (Backbone) | Hydrogen Bond |

| Hydroxyl Group (OH) | Val25 | Hydrogen Bond |

| Pyridine Ring | Phe89 | Pi-Pi Stacking |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. science.gov A QSAR model is not built for a single compound but for a series of its derivatives.

To develop a QSAR model for this compound derivatives, a dataset of analogues with measured biological activity (e.g., IC₅₀ values) against a specific target would be required. Various molecular descriptors (physicochemical, electronic, topological) for each derivative would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with activity. researchgate.net

A robust QSAR model can:

Predict the biological activity of new, unsynthesized derivatives.

Identify the key molecular features that enhance or diminish activity.

Guide the design of more potent and selective compounds.

For example, a hypothetical QSAR equation for a series of derivatives might look like this: pIC₅₀ = 0.6 * LogP - 0.2 * TPSA + 1.5 * (presence of H-bond donor) + C

This equation would suggest that increasing lipophilicity (LogP) and the presence of a hydrogen bond donor enhances activity, while a larger topological polar surface area (TPSA) is detrimental. QSAR studies on pyrimidine and other heterocyclic derivatives have successfully guided the development of new therapeutic candidates. mdpi.comnih.gov

Biological and Pharmacological Investigations of 1 Pyridin 2 Yl Piperidin 4 Ol

In Vitro Biological Activities of 1-(Pyridin-2-yl)piperidin-4-ol

No specific data from in vitro studies on this compound were found. The biological activity of related compounds often depends on the specific substitutions on both the pyridine (B92270) and piperidine (B6355638) rings, which determine their interaction with biological targets. nih.gov

Enzyme Inhibition Studies

No specific enzyme inhibition data (e.g., IC₅₀ or Kᵢ values) for this compound has been reported in the reviewed literature. While related structures have been investigated as inhibitors for enzymes like protein kinases, proprotein convertase subtilisin/kexin type 9 (PCSK9), and renin, the inhibitory activity and potency are determined by the complete molecular structure, not just the core scaffold. nih.govnih.govnih.gov

Cell-Based Assays and Cellular Pathways

There are no published results from cell-based assays detailing the effects of this compound on cellular pathways, cell viability, or other cellular functions. Such assays are critical for understanding a compound's mechanism of action, but this information is not available for this specific chemical entity.

In Vivo Pharmacological Effects of this compound

No in vivo studies detailing the pharmacological effects of this compound in animal models have been found in the public scientific literature.

Behavioral Studies in Animal Models

There is no available data from behavioral studies in animal models to assess the effects of this compound on conditions such as pain, anxiety, depression, or other neurological functions.

Physiological Responses to this compound

No information regarding the physiological responses (e.g., changes in blood pressure, inflammation, or other bodily functions) to the administration of this compound in animal models has been published.

Mechanistic Elucidation of this compound's Biological Action

The mechanism of action for piperidine derivatives often involves direct interaction with specific enzymes or receptors, leading to the modulation of cellular signaling.

Research into compounds structurally similar to this compound points toward several classes of molecular targets, primarily within the domains of protein kinases and central nervous system receptors.

Protein Kinases: The 2-aminopyridine (B139424) and related heterocyclic scaffolds are common in kinase inhibitors. nih.gov Derivatives have been investigated for their potential to inhibit a range of kinases, including tyrosine kinases, anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and those involved in the Hedgehog signaling pathway. nih.govevitachem.comvulcanchem.comnih.gov The pyrimidine (B1678525) analogue, 1-(Pyrimidin-2-yl)piperidin-3-ol, has been explored for its potential to interfere with signaling pathways in cancer by targeting such enzymes.

Neurotransmitter Systems: The 1-(pyridin-2-yl)piperidine scaffold is also a key feature in molecules designed to target the central nervous system. chemimpex.com Research on related compounds, such as 1-Benzyl-4-(Pyridin-2-yl)Piperidin-4-Ol, indicates potential interactions with neurotransmitter receptors, suggesting a role in modulating mood and cognitive functions. chemimpex.com Analogues have also been developed with affinities for dopamine (B1211576) D2 receptors.

Other Enzymes and Receptors: The broader class of piperidine derivatives has been investigated for a wide array of targets. For example, some have been designed as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in lipoprotein metabolism. researchgate.net The Smoothened (Smo) receptor, a G-protein-coupled receptor in the Hedgehog signaling pathway, is another identified target for complex piperidine-containing molecules. nih.gov

Table 1: Potential Molecular Targets Based on Structurally Related Compounds

| Target Class | Specific Example(s) | Related Compound(s) | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|---|

| Protein Kinases | Anaplastic Lymphoma Kinase (ALK), EGFR, Tyrosine Kinases | 2-amino-4-(1-piperidine) pyridine derivatives | Oncology | evitachem.com, nih.gov |

| SHP2 Phosphatase, Other Kinases | 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol | Oncology, Inflammatory Disorders | vulcanchem.com | |

| GPCRs | Smoothened (Smo) Receptor | Tetrahydrothiazolopyridine derivatives | Oncology | nih.gov |

| CNS Receptors | Dopamine D2 Receptors | ((1H-Indol-3-yl)methyl)piperidin-4-ol analogs | Neurological Disorders | |

| Other Enzymes | PCSK9 | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamides | Cardiovascular Disease | researchgate.net |

By interacting with its molecular targets, this compound would predictably modulate downstream signal transduction pathways and, consequently, gene expression.

Inhibition of protein kinases, a likely action based on analogue studies, directly impacts phosphorylation cascades that regulate cell proliferation, differentiation, and survival. For instance, inhibition of the ALK or EGFR pathways can halt the progression of certain cancers. evitachem.com Similarly, antagonism of the Smoothened receptor leads to the blockade of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in numerous cancers. nih.gov Research on 1-(pyrimidin-2-yl)piperidine derivatives suggests they may interfere with specific signaling pathways to inhibit tumor growth. More complex piperidine derivatives have been shown to affect the MAP kinase signal transduction pathway. Furthermore, compounds targeting IκB kinase (IKKb) can modulate NF-κB transcription, a key pathway in chronic inflammation associated with carcinomas. encyclopedia.pub It is also plausible that the compound could interact with DNA or RNA, directly affecting gene expression, a mechanism proposed for the related compound 1-(Pyridin-4-ylmethyl)piperidin-4-ol.

Toxicology and Safety Profile of this compound

While a complete, formal toxicological profile for this compound is not available in published literature, hazard classifications from vendors and data from related compounds allow for a preliminary assessment.

Cytotoxicity is a critical component of the safety profile, often assessed using in vitro cell line-based assays (e.g., MTT, MTS) to determine the concentration at which a compound inhibits cell growth by 50% (IC50). For this compound itself, specific IC50 values against a panel of cell lines are not readily found.

However, studies on related scaffolds are informative. Piperidine derivatives are frequently evaluated for cytotoxic properties. academicjournals.org For example, certain benzophenone-containing piperidine derivatives have been associated with cytotoxicity. nih.gov The structural analogue 1-(Pyrimidin-2-yl)piperidin-3-ol has been noted for its potential anticancer activity, which implies a degree of cytotoxicity against cancer cells. In the development of related compounds, high lipophilicity has sometimes been linked to poor drug-like properties and cytotoxicity, guiding the synthesis of analogues with improved safety profiles. nih.govnih.gov

Genotoxicity assays, such as the Ames test (for bacterial mutagenicity) and the in vitro or in vivo micronucleus test (for chromosomal damage), are standard for evaluating a compound's potential to damage genetic material.

Specific genotoxicity data for this compound are not publicly documented. However, concerns have been raised for some related structures. The benzophenone (B1666685) group, which can be part of similar scaffolds, has been associated with DNA damage. nih.gov Furthermore, the presence of certain functional groups, such as a nitro group on the pyridine ring, can increase reactivity and may elevate toxicity and genotoxicity risks. For instance, N-nitroso-4-piperidinol is a known N-nitroso impurity that is monitored for its genotoxic potential. cleanchemlab.com Conversely, piperine (B192125), a naturally occurring piperidine-containing compound, has shown no genotoxicity in some in vitro and in vivo micronucleus tests, though some contradictory results exist in the literature. researchgate.net

In vivo studies in animal models are essential for understanding the systemic toxicity and potential adverse effects of a new chemical entity. For this compound, vendor-supplied safety data sheets provide GHS Hazard Statements based on computational models or limited data. These consistently include warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). sigmaaldrich.cnnih.gov The pyrimidine analogue 1-(Pyrimidin-2-yl)piperidin-4-ol is also classified as harmful if swallowed (Acute Tox. 4, H302). nih.gov

A rat toxicology study of a more complex N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine derivative identified an unfavorable toxicological profile that precluded it from further clinical consideration. researchgate.net Studies on other piperidine derivatives have shown that acute toxicity can be lower than that of standard reference compounds. researchgate.net

Table 2: GHS Hazard Classifications for this compound and a Close Analogue

| Compound | Hazard Code | Description | Source(s) |

|---|---|---|---|

| This compound | H315 | Causes skin irritation | sigmaaldrich.cn, nih.gov |

| H319 | Causes serious eye irritation | sigmaaldrich.cn, nih.gov | |

| H335 | May cause respiratory irritation | sigmaaldrich.cn, nih.gov | |

| 1-(Pyrimidin-2-yl)piperidin-4-ol | H302 | Harmful if swallowed | nih.gov |

| H315 | Causes skin irritation | nih.gov | |

| H319 | Causes serious eye irritation | nih.gov | |

| H335 | May cause respiratory irritation | nih.gov |

Structure Activity Relationship Sar Studies of 1 Pyridin 2 Yl Piperidin 4 Ol Analogs

Systematic Modification of the Pyridine (B92270) Moiety and its Impact on Activity

The pyridine ring is a key structural component, often involved in crucial interactions with biological targets. Modifications to this aromatic system, including substitution and bioisosteric replacement, have profound effects on the activity of 1-(Pyridin-2-yl)piperidin-4-ol analogs.

Replacing the pyridine ring with other heterocyclic systems is a common strategy to probe the importance of the nitrogen atom's position and the ring's electronic properties. For instance, substituting the pyridine with a pyrimidine (B1678525) ring alters the electronic distribution and hydrogen bonding capacity of the molecule. The replacement of a pyrimidine with a pyridine in one series of protein kinase C inhibitors led to a dramatic 95-fold loss of potency, highlighting the sensitivity of the target to this specific heterocycle. nih.gov This suggests that the number and position of nitrogen atoms in the aromatic ring are critical for optimal biological activity. nih.gov

Positional isomerism of the substituent on the pyridine or analogous rings also significantly impacts efficacy. Moving a substituent from the 2-position to the 4-position of a pyrimidine ring, for example, can alter binding affinity due to changes in steric and electronic interactions with the target protein. Furthermore, the introduction of substituents onto the pyridine ring itself can fine-tune activity. Studies on related pyridine-containing compounds have shown that adding small, electron-withdrawing groups like a fluoro atom or electron-donating groups like a methyl group can lead to increased inhibitory behavior. acs.org In other contexts, strong electron-donating substituents on the pyridine ring have been found to create optimal conditions for desired molecular actions. mdpi.com

Table 1: Impact of Pyridine Moiety Modification on Biological Activity

| Modification | Observation | Potential Implication | Reference(s) |

|---|---|---|---|

| Replacement | Replacing pyrimidine with pyridine | 95-fold loss of potency in aPKCζ inhibition. | nih.gov |

| Replacement | Replacing pyridine with pyrimidine | Alters electronic distribution and H-bonding capacity. | |

| Isomerism | Moving substituent from 2- to 4-position | Alters binding affinity due to steric/electronic effects. |

| Substitution | Addition of methyl or fluoro groups | Increased inhibitory activity observed in some series. | acs.org |

Systematic Modification of the Piperidine (B6355638) Ring and its Impact on Activity

The piperidine ring serves as a central scaffold, and modifications to its structure can influence the compound's conformation, basicity, and interaction with target proteins.

One significant modification is the alteration of the ring itself, for example, by replacing it with a piperazine (B1678402) ring. This change can drastically affect the compound's acid-base properties (pKa values) and, consequently, its protonation state at physiological pH, which is crucial for receptor interaction. nih.gov In a series of histamine (B1213489) H3 receptor ligands, replacing piperidine with piperazine had a profound impact on affinity. nih.gov Ring expansion, for instance to a homopiperazine, has also been explored in related scaffolds to assess the impact on receptor binding. researchgate.net

The introduction of substituents on the piperidine ring is another key area of SAR studies. The position, size, and nature of these substituents are critical. For example, the addition of bulky groups like tetramethylpiperidine (B8510282) can lead to a complete loss of potency, likely due to steric hindrance. nih.gov Conversely, strategic placement of smaller alkyl groups or functional groups can enhance activity. The stereochemistry of these substituents is also paramount, as cis- and trans-isomers can exhibit different biological profiles due to their distinct three-dimensional arrangements. nih.gov

Systematic Modification of the Hydroxyl Group and its Impact on Activity

The hydroxyl group at the 4-position of the piperidine ring is a critical functional group that often participates in hydrogen bonding with the biological target. Its modification or replacement provides valuable SAR insights.

The hydroxyl group is a key feature for molecular recognition and is widespread in natural products and their derivatives. hyphadiscovery.com Its ability to act as both a hydrogen bond donor and acceptor makes it a crucial point of interaction. hyphadiscovery.com Modifying this group can have a significant impact on binding affinity. For example, oxidation of the hydroxyl to a ketone (forming a piperidin-4-one derivative) changes its electronic and steric properties and removes its hydrogen-donating ability, which can alter its interaction with enzymes and receptors.

Esterification or etherification of the hydroxyl group is another common modification. Acylation to form esters can change the compound's lipophilicity and may serve as a prodrug strategy. Studies on related 4-hydroxypiperidine (B117109) derivatives have shown that converting the alcohol to an ester can lead to compounds with distinct biological activities, such as myelostimulatory effects. researchgate.net Replacing the hydroxyl group altogether with other functionalities, such as an amino group or a propyl group, can also lead to drastic changes in activity. In one instance, replacing a propyl group with a hydroxyl group resulted in a complete loss of potency, suggesting that a hydrophobic interaction was more favorable than a hydrogen bond at that position for that specific target. nih.gov

Table 2: Effect of Hydroxyl Group Modification on Analog Activity

| Modification Type | Resulting Functional Group | Impact on Properties/Activity | Reference(s) |

|---|---|---|---|

| Oxidation | Ketone | Alters electronic properties; removes H-bond donor capability. | |

| Acylation | Ester | Increases lipophilicity; can act as a prodrug; may confer new biological activities. | researchgate.net |

| Replacement | Amino Group | Introduces a basic center; alters H-bonding. |

| Replacement | Alkyl Group | Abolishes H-bonding; introduces hydrophobic interactions. | nih.gov |

Influence of Stereochemistry on the Biological Activity of this compound Analogs

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For analogs of this compound, the introduction of chiral centers in the piperidine ring or its substituents can lead to significant differences in potency and selectivity between stereoisomers. researchgate.net

The use of chiral piperidine scaffolds is a promising strategy in drug design to enhance biological activity and selectivity. researchgate.net For example, in a series of NAPE-PLD inhibitors, the combination of an (S)-3-phenylpiperidine substituent with an (S)-3-hydroxypyrrolidine moiety yielded the most potent compound, demonstrating a clear preference for a specific stereoisomeric configuration. acs.org This highlights that the precise spatial orientation of key interacting groups is often necessary for optimal binding to the target protein.

Stereoselective synthesis is therefore crucial for producing specific isomers to evaluate their individual pharmacological profiles. researchgate.net The differential activity between enantiomers or diastereomers underscores the chiral nature of biological targets like receptors and enzymes, which will preferentially bind one stereoisomer over another.

Pharmacophore Modeling and Lead Optimization for this compound Derivatives

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.compreprints.org This approach is instrumental in understanding SAR and in the rational design of new, more potent and selective analogs.

By analyzing a set of active compounds, a pharmacophore model can be generated, which represents the key features as geometric entities like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. preprints.orgresearchgate.net For instance, a ligand-based pharmacophore model developed for a series of piperidine derivatives identified a five-featured hypothesis (DHHRR) consisting of one hydrogen bond donor, two hydrophobic entities, and two aromatic rings as being crucial for activity. researchgate.net Similarly, a 3D-QSAR pharmacophore model for COX-1 inhibitors identified a four-point hypothesis (AHRR) with one hydrogen-bond acceptor, one hydrophobic site, and two aromatic sites as key for inhibitory activity. bohrium.com

These models serve as templates for virtual screening of large compound libraries to identify novel hits with the desired features. They are also invaluable for lead optimization, guiding the modification of a lead compound to enhance its fit to the pharmacophore and thereby improve its biological activity. bohrium.com In silico tools can predict the potential targets and biological activity spectra of new piperidine derivatives, helping to direct further preclinical studies. clinmedkaz.org

Metabolism and Pharmacokinetics of 1 Pyridin 2 Yl Piperidin 4 Ol

Absorption Characteristics of 1-(Pyridin-2-yl)piperidin-4-ol

The absorption of a compound following administration is a critical determinant of its bioavailability. For orally administered drugs, factors such as aqueous solubility, membrane permeability, and susceptibility to first-pass metabolism are paramount.

Compounds containing piperidine (B6355638) moieties are common in many orally active drugs. nih.gov Studies on various piperidine derivatives suggest that their absorption can be variable. For instance, certain 3-amido-3-aryl-piperidines have demonstrated good aqueous solubility and membrane permeability, contributing to favorable oral absorption. nih.gov Conversely, some 3-amino-piperidine derivatives have shown poor oral absorption in rodents, which was attributed to low membrane permeability and efflux by P-glycoprotein (P-gp). blumberginstitute.org The presence of the polar hydroxyl group and the basic nitrogen atom in this compound suggests it may have moderate aqueous solubility.

The oral bioavailability of piperidine-based compounds can be significant. For example, a study on 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazole derivatives reported an oral bioavailability of 54.5% for one of the tested compounds in rats. plos.org Another study on 3,5-disubstituted piperidine direct renin inhibitors identified compounds with oral bioavailability as high as 60% in rats. nih.gov These findings suggest that compounds with a piperidine core, like this compound, have the potential for good oral absorption.

| Compound Class | Key Findings | Reference |

| 3-Amido-3-aryl-piperidines | Good aqueous solubility and membrane permeability. | nih.gov |

| 3-Amino-piperidine derivatives | Poor oral absorption in rodents due to low permeability and P-gp efflux. | blumberginstitute.org |

| 2-Substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles | Oral bioavailability of 54.5% in rats for a representative compound. | plos.org |

| 3,5-Disubstituted piperidine direct renin inhibitors | Oral bioavailability up to 60% in rats. | nih.gov |

| Piperidine-based influenza virus inhibitors | A lead compound demonstrated good oral absorption characteristics in pharmacokinetic studies. | bohrium.com |

Distribution Profile in Biological Systems and Tissue Distribution

Following absorption, a compound's distribution throughout the body is governed by its affinity for plasma proteins and its ability to penetrate various tissues. The extent of plasma protein binding (PPB) can significantly influence the fraction of the drug that is free to exert its pharmacological effect and to be metabolized and excreted.

Studies on piperidine derivatives have shown a wide range of plasma protein binding. For example, tacrine/piperidine-4-carboxamide derivatives exhibited experimental %PPB values ranging from 82.38% to 98.16%, indicating efficient but not excessive binding to plasma proteins. nih.govbg.ac.rs The binding interactions were primarily identified as hydrogen bonding and aromatic interactions with human serum albumin (HSA). nih.govbg.ac.rs Another study on piperine (B192125) derivatives reported comparable human and mouse plasma protein binding for a series of analogs. mdpi.com

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. The lipophilicity of a compound, often estimated by its LogP value, is a key factor. For pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, an estimated logP of 1.8 suggested moderate lipophilicity, potentially suitable for BBB penetration. researchgate.net For this compound, the presence of both lipophilic (pyridine and piperidine rings) and hydrophilic (hydroxyl group) moieties suggests a balanced lipophilicity that may allow for distribution into various tissues.

Tissue distribution can be investigated using techniques like radiolabeling. For instance, it has been suggested that radiolabeling a related compound, 1-[3-(aminomethyl)-2-pyridinyl]-4-piperidinol, could be used to quantify its accumulation in target organs. vulcanchem.com

| Compound Class | Key Findings on Distribution | Reference |

| Tacrine/piperidine-4-carboxamide derivatives | High plasma protein binding (82-98%) to human serum albumin. | nih.govbg.ac.rs |

| Piperine derivatives | Comparable plasma protein binding in human and mouse. | mdpi.com |

| Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Estimated logP of 1.8 suggests potential for blood-brain barrier penetration. | researchgate.net |

Metabolic Pathways of this compound

Metabolism is a key process that transforms xenobiotics into more water-soluble compounds, facilitating their excretion. This biotransformation is primarily carried out by enzymes in the liver.

Identification and Characterization of Metabolites

The metabolism of piperidine-containing compounds can be complex, involving several potential pathways. Common metabolic reactions for the piperidine ring include oxidation and N-dealkylation. acs.org For 4-aminopiperidine (B84694) drugs, N-dealkylation is often a major metabolic route. acs.orgnih.gov

In vitro metabolism studies using liver microsomes are a standard method to identify potential metabolites. frontiersin.org For example, in vitro metabolism studies on 3-amido-3-aryl-piperidines revealed that the corresponding N-des-methyl piperidine derivative was a major metabolite in human hepatocytes. nih.govlookchem.com Another study on a compound containing a 4-(2-(pyridin-2-yloxy)ethyl)piperidine group showed that the piperidine moiety was a major site of metabolism, leading to the formation of several mono- and multi-oxidized metabolites. frontiersin.org

The pyridine (B92270) ring is also susceptible to metabolism. Pyridine itself is metabolized to a variety of products, with pyridine N-oxide often being the predominant metabolite recovered in urine. nih.gov Other potential metabolites of the pyridine ring include various hydroxylated derivatives. nih.gov For a compound containing a pyridine moiety, felodipine (B1672334), the oxidized pyridine metabolite was a major product of biotransformation. nih.govtandfonline.com

Given these precedents, the likely metabolic pathways for this compound would involve oxidation of the piperidine ring, potentially at the carbon adjacent to the nitrogen or at the hydroxyl-bearing carbon, N-dealkylation (cleavage of the bond between the pyridine and piperidine rings), and oxidation of the pyridine ring to form the N-oxide or hydroxylated derivatives.

| Structural Moiety | Common Metabolic Reactions | Example from Related Compounds | Reference |

| Piperidine Ring | N-dealkylation, Oxidation (hydroxylation) | N-des-methyl metabolite of 3-amido-3-aryl-piperidines; Mono- and multi-oxidized metabolites of a 4-(2-(pyridin-2-yloxy)ethyl)piperidine derivative. | nih.govfrontiersin.orglookchem.com |

| Pyridine Ring | N-oxidation, Hydroxylation | Pyridine N-oxide as a major metabolite of pyridine; Oxidized pyridine metabolite of felodipine. | nih.govnih.govtandfonline.com |

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast number of drugs. rsc.org CYP3A4 is a major isoform involved in the metabolism of many compounds, including those with a 4-aminopiperidine moiety, where it catalyzes N-dealkylation. acs.orgnih.gov CYP2D6 is another important isoform that can contribute significantly to the metabolism of certain piperidine-containing drugs. nih.gov A study on the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine (B1682328) found that CYP1A2 and CYP3A4 were the main enzymes responsible for 5-sulfoxidation and N-demethylation, while CYP2D6 was the primary enzyme for mono- and di-2-sulfoxidation. researchgate.net

The metabolism of the pyridine ring can also be mediated by CYP enzymes. For example, the induction of CYP1A1 expression by pyridine metabolites has been observed in human lung samples and HepG2 cells. nih.gov

Based on this information, it is highly probable that the metabolism of this compound is mediated by one or more CYP450 isoforms, with CYP3A4 and CYP2D6 being likely candidates for the metabolism of the piperidine portion and CYP1A family enzymes potentially involved in the metabolism of the pyridine ring.

Excretion Mechanisms of this compound and its Metabolites

The final step in the disposition of a drug and its metabolites is excretion from the body. The primary routes of excretion are via the kidneys into the urine and through the biliary system into the feces. abdn.ac.ukmsdmanuals.com The physicochemical properties of the parent compound and its metabolites, particularly molecular weight and polarity, determine the predominant route of excretion.

Generally, smaller, more water-soluble compounds and metabolites are excreted renally. msdmanuals.com For instance, humans excrete a certain amount of piperidine in the urine daily. nih.gov For felodipine, a pyridine-containing drug, its metabolites are primarily excreted in the urine. tandfonline.com

Larger molecules (typically with a molecular weight > 400-500 Daltons) and their conjugates are often excreted via the bile. abdn.ac.ukmsdmanuals.com A study on felodipine in rats showed that approximately 50% of the dose was excreted in the bile within the first 6 hours after administration. nih.gov This study also indicated the potential for enterohepatic recycling of the metabolites, where they are reabsorbed from the intestine back into circulation. nih.gov

Given the molecular weight of this compound (178.23 g/mol ) and its expected more polar metabolites (e.g., hydroxylated or N-oxide derivatives), renal excretion is likely to be a significant pathway. However, if the compound undergoes extensive conjugation (e.g., glucuronidation), the resulting metabolites could have a higher molecular weight, making biliary excretion a more prominent route.

Analytical and Detection Methods for 1 Pyridin 2 Yl Piperidin 4 Ol

Chromatographic Methods for Separation and Quantification of 1-(Pyridin-2-yl)piperidin-4-ol

Chromatographic techniques are fundamental for the separation of this compound from impurities and other components within a sample. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantification and purity verification of this compound and its derivatives. While specific application notes for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds provide a strong basis for its analysis. For instance, the purity of related compounds like 1-(2-Amino-1-(pyridin-4-yl)ethyl)-4-(trifluoromethyl)piperidin-4-ol hydrochloride is often confirmed to be ≥ 95% by HPLC. chemimpex.com

Reverse-phase HPLC is a commonly employed mode for such analyses. A typical HPLC system for a related compound, 1-[3-(aminomethyl)-2-pyridinyl]-4-piperidinol, utilizes an octanol-water partitioning system for logP determination, which can be adapted for the analysis of this compound. The selection of the column, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Table 1: Illustrative HPLC Parameters for Analysis of Related Pyridine-Piperidine Compounds

| Parameter | Example Condition |

| Column | C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 260 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions based on the analysis of structurally related compounds and may require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability, for example, by silylating the hydroxyl group. GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide both quantitative and qualitative information. A study on the chemical constituents of Punica granatum peels successfully identified Piperidin-4-ol derivatives using GC-MS, demonstrating the feasibility of this technique for related structures. researchgate.net

Table 2: Potential GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Example Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

This table provides a potential GC-MS method that would likely require adaptation and validation for the specific analysis of this compound.

Chiral Chromatography

Given that this compound possesses a chiral center at the C4 position of the piperidine (B6355638) ring if asymmetrically substituted, the separation of its enantiomers is crucial, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the method of choice for such separations. While no specific chiral separation method for this compound has been documented, methods for analogous chiral piperidine derivatives have been reported. For instance, the enantiomers of 3-Methyl-1-phenyl-4-(phenyl(piperidin-1-yl)methyl)-1H-pyrazol-5-ol have been successfully resolved using a Chiralpak IA column with a mobile phase of hexane (B92381) and 2-propanol. rsc.org This approach suggests that a similar strategy could be effective for the enantiomeric separation of this compound.

Table 3: Exemplary Chiral HPLC Conditions for Separation of Related Chiral Piperidine Compounds

| Parameter | Example Condition |

| Chiral Stationary Phase | Chiralpak IA |

| Mobile Phase | Hexane:2-Propanol (80:20, v/v) rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Temperature | 25 °C rsc.org |

| Detection | UV at 254 nm rsc.org |

These conditions, reported for a related compound, would serve as a strong starting point for developing a chiral separation method for this compound.

Spectrometric Detection Techniques for this compound

Spectrometric methods are indispensable for the structural confirmation and sensitive detection of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, particularly when coupled with HPLC. The pyridine (B92270) ring in the molecule contains a chromophore that absorbs ultraviolet light. The wavelength of maximum absorbance (λmax) can be used for detection and quantification. For a related compound, 1-[3-(aminomethyl)-2-pyridinyl]-4-piperidinol, quantification was achieved by monitoring its absorbance at 260 nm. Another related structure, 2-Phenyl-4-(pyridin-2-yl)chroman-4-ol, exhibits absorbance maxima at 252 nm and 318 nm in methanol (B129727). researchgate.net It is expected that this compound would have a similar UV absorption profile.

Mass Spectrometry (MS) Detection in Complex Matrices

Sample Preparation Techniques for this compound Analysis

The primary goal of sample preparation is to isolate this compound from any interfering components of the matrix and to present it in a suitable form for analysis. The choice of technique depends on the nature of the sample, the concentration of the analyte, and the analytical method to be used.

Dissolution and Extraction: The initial step for solid samples is dissolution in an appropriate solvent. Due to its polar nature, containing hydroxyl and pyridine groups, polar solvents are generally effective. To create stock solutions for analysis, the compound is typically dissolved in a suitable solvent, and techniques such as vortexing, sonication, or gentle heating in a water bath may be employed to ensure complete dissolution. glpbio.com For more complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte.

Chromatographic Purification: In synthetic chemistry and process control, it is often necessary to purify the crude product containing this compound. Column chromatography is a common method for this purpose. mdpi.comnih.gov The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving effective separation from impurities and reaction byproducts. For instance, a mixture of ethyl acetate (B1210297) and methanol has been used for the purification of similar bis-triazolyl-pyridine derivatives. mdpi.com

A summary of common sample preparation techniques applicable to this compound is presented below.

| Technique | Purpose | Typical Solvents/Reagents | Notes |

| Dissolution | Prepare a homogenous solution for direct analysis or further processing. | Methanol, Ethanol, Water, Dichloromethane, Chloroform. researchgate.netglpbio.comnih.gov | May require physical assistance like sonication or heating. glpbio.com |

| Liquid-Liquid Extraction (LLE) | Separate the analyte from a complex liquid matrix based on differential solubility. | Immiscible organic solvents (e.g., ethyl acetate) and aqueous phases. | pH adjustment can be used to optimize the extraction of basic compounds like piperidines. |

| Solid-Phase Extraction (SPE) | Concentrate the analyte and remove interferences using a solid sorbent. | Various sorbents (e.g., C18, silica) and elution solvents. | Offers higher recovery and cleaner extracts compared to LLE. |

| Column Chromatography | Purify the compound from synthesis byproducts or degradation products. | Silica gel, Alumina with solvent systems like Ethyl Acetate/Methanol or Hexanes/Ethyl Acetate. mdpi.comrsc.org | Essential for obtaining pure reference standards and isolating the final product. |

Method Validation for Analytical Assays of this compound

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. rjptonline.org It involves a series of experiments to evaluate the performance characteristics of the method. For the analysis of this compound, methods like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) would require validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). rjptonline.org

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by linear regression analysis of a series of standards.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

The following table illustrates typical acceptance criteria for the validation of a chromatographic method, based on data for a related pyridine derivative, Abiraterone. rjptonline.org

| Validation Parameter | Performance Metric | Example Finding for a Related Compound (Abiraterone) | Typical Acceptance Criteria |

| Linearity | Correlation Coefficient (r²) | 0.999 | r² ≥ 0.999 |

| Accuracy | % Recovery | 99.60% | 98.0% - 102.0% |

| Precision (Repeatability) | % RSD | 0.5 - 0.6% | % RSD ≤ 2.0% |

| Robustness | % RSD | 0.4 - 1.3% | % RSD ≤ 2.0% |

| Limit of Detection (LOD) | Concentration (µg/mL) | 0.46 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Concentration (µg/mL) | 1.38 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |

This structured validation process ensures that the analytical method used for this compound is reliable, reproducible, and fit for its intended analytical purpose. rjptonline.org

Conclusion and Future Research Directions for 1 Pyridin 2 Yl Piperidin 4 Ol

Summary of Key Academic Research Findings on 1-(Pyridin-2-yl)piperidin-4-ol

Direct and extensive academic research focusing exclusively on this compound is limited in publicly available literature. However, the broader class of pyridinyl-piperidine and piperidinol derivatives has been the subject of significant investigation, providing a strong contextual basis for understanding its potential. These compounds are recognized as important heterocyclic structures in the development of pharmacologically active agents. symbiosisonlinepublishing.com

Key research findings on structurally related analogs have demonstrated a wide spectrum of biological activities: